molecular formula C12H15NO4 B1311927 4-(4-acetamidophenoxy)butanoic Acid CAS No. 937600-99-2

4-(4-acetamidophenoxy)butanoic Acid

Cat. No.: B1311927
CAS No.: 937600-99-2
M. Wt: 237.25 g/mol
InChI Key: WJMPFDOUHHAYMH-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenoxy)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is characterized by the presence of an acetamido group attached to a phenoxy group, which is further connected to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetamidophenoxy)butanoic acid typically involves the reaction of acetaminophen with potassium carbonate in the presence of acetone. Ethyl 4-bromobutyrate is then added to the solution, leading to the formation of the desired product . The reaction conditions include:

    Solvent: Acetone

    Base: Potassium carbonate

    Reagent: Ethyl 4-bromobutyrate

    Temperature: Room temperature

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Reduction of the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Acetamidophenoxy)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-acetamidophenoxy)butanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylphenoxy)butanoic acid
  • 4-(4-Ethylphenoxy)butanoic acid
  • 4-(4-tert-Butylphenyl)butanoic acid
  • 4-(2-Chlorophenoxy)butanoic acid

Uniqueness

4-(4-Acetamidophenoxy)butanoic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .

Properties

IUPAC Name

4-(4-acetamidophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(14)13-10-4-6-11(7-5-10)17-8-2-3-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMPFDOUHHAYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445424
Record name 4-(4-acetamidophenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937600-99-2
Record name 4-(4-acetamidophenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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